

Technical Guide: FLRFamide Neuropeptide Function in *Manduca sexta*

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Compound of Interest

Compound Name: *Flrlamide, manduca*

CAS No.: 129960-91-4

Cat. No.: B1672852

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Executive Summary

The term "Flrlamide" in the context of *Manduca sexta* refers to the FLRFamide subfamily of FMRFamide-related peptides (FaRPs). These peptides share a conserved C-terminal -RFamide sequence and are ubiquitous in the lepidopteran central nervous system (CNS) and midgut. In *Manduca sexta*, three primary isoforms—MasFLRFamide I, II, and III—function as pleiotropic neurohormones. They govern high-energy physiological states, driving gut motility during feeding, modulating flight muscle contractility, and coordinating the visceral mechanics of ecdysis (molting).

Molecular Architecture & Isoforms

The bioactivity of FLRFamides relies on the C-terminal Arg-Phe-NH₂ moiety, which is essential for receptor binding. In *Manduca sexta*, these peptides are processed from a single precursor gene (F10 gene) but exhibit distinct tissue distributions and functions.

Characterized Isoforms

Isoform	Sequence	Localization	Primary Function
MasFLRFamide I (F10)	pGlu-Asp-Val-Val-His-Ser-Phe-Leu-Arg-Phe-NH ₂	CNS, Midgut, Corpora Cardiaca	Myosuppression (feeding inhibition), Neurohormonal release
MasFLRFamide II (F7G)	Gly-Asn-Ser-Phe-Leu-Arg-Phe-NH ₂	Thoracic Ganglia	Myostimulation (Ileum/Gut motility)
MasFLRFamide III (F7D)	Asp-Pro-Ser-Phe-Leu-Arg-Phe-NH ₂	Segmental Ganglia	Myostimulation (Skeletal muscle modulation)

Physiological Mechanisms

Visceral Muscle Modulation (Gut Motility)

MasFLRFamide II and III act as potent myostimulators on the foregut and ileum. They increase the frequency and amplitude of peristaltic contractions, facilitating food transit. Conversely, MasFLRFamide I (a myosuppressin homolog) can inhibit spontaneous contractions in the midgut, acting as a "brake" during starvation or molt-induced quiescence.

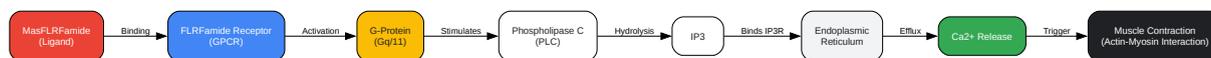
Neuromuscular Transmission (Flight & Ecdysis)

During metamorphosis, FLRFamide expression peaks in thoracic motor neurons.

- **Flight:** The peptides enhance the twitch tension of the dorsal longitudinal flight muscles, acting as gain-setters that allow the moth to sustain high-frequency wing beats.
- **Ecdysis:** A surge of FLRFamides from the transverse nerves triggers the rhythmic compression of the abdomen required to shed the exuviae (old cuticle).

Signal Transduction Pathway

FLRFamides bind to G-Protein Coupled Receptors (GPCRs), typically G_{q/11} or G_s types, initiating a cascade that mobilizes intracellular Calcium (Ca²⁺).



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Figure 1: Putative GPCR-mediated signaling pathway for MasFLRFamide-induced muscle contraction.

Experimental Framework

Protocol: Immunohistochemical Localization (IHC)

Objective: Visualize FLRFamide-positive neurons in the Manduca CNS.

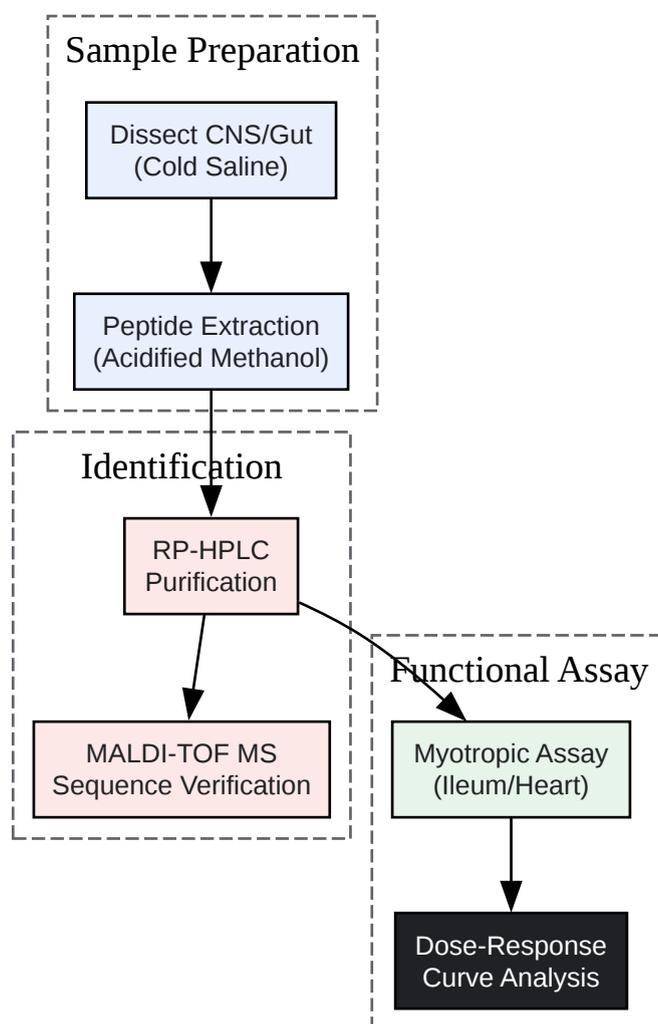
- Dissection: Dissect larval/pupal brains in cold physiological saline (150 mM NaCl, 3 mM KCl, 3 mM CaCl₂, 10 mM TES, pH 6.9).
- Fixation: Incubate tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 4-12 hours at 4°C. Critical: Over-fixation masks antigens; under-fixation degrades morphology.
- Permeabilization: Wash 3x in PBS containing 0.5% Triton X-100 (PBS-TX) to perforate membranes.
- Blocking: Incubate in 5% Normal Goat Serum (NGS) in PBS-TX for 1 hour to prevent non-specific binding.
- Primary Antibody: Apply rabbit anti-FMRFamide (1:1000 dilution) overnight at 4°C.
- Secondary Antibody: Wash 3x, then apply Goat anti-Rabbit conjugated to Alexa Fluor 488 (1:500) for 2 hours at room temperature.
- Imaging: Mount in glycerol-based medium and image via confocal microscopy (Excitation 488 nm).

Protocol: Myotropic Bioassay (Ileum Contraction)

Objective: Quantify the bioactivity of synthetic MasFLRFamides.

- Preparation: Isolate the ileum from a Day-2 fifth-instar larva. Ligate both ends with silk thread.
- Mounting: Suspend the ileum in a vertical organ bath (5 mL) filled with aerated Manduca saline. Attach one end to a fixed hook and the other to a force-displacement transducer.
- Equilibration: Apply 0.5 g resting tension and allow tissue to equilibrate for 30 minutes until spontaneous contractions stabilize.
- Challenge: Apply synthetic MasFLRFamide II (10^{-9} M to 10^{-6} M).
- Data Acquisition: Record changes in frequency and amplitude of contractions.
- Validation: Wash with saline; activity should return to baseline. If not, tissue viability is compromised.

Experimental Workflow Diagram



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Figure 2: Workflow for isolation, identification, and functional testing of FLRFamides.

References

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Sources

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